N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-15-11-19(16(2)29-15)14-26-9-7-17(8-10-26)12-24-21(27)22(28)25-13-18-5-3-4-6-20(18)23/h3-6,11,17H,7-10,12-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJSTPPVDRPEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound with a unique structural composition that includes a chlorobenzyl group, a piperidine moiety, and an oxalamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is , and it features several functional groups that contribute to its biological activity. The presence of the chlorobenzyl group enhances lipophilicity, which may influence its interaction with biological targets. The piperidine ring is known for its role in various pharmacological activities, while the oxalamide structure is recognized for its potential in drug development.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
- Introduction of the Chlorobenzyl Group : The intermediate product is reacted with 2-chlorobenzyl chloride in the presence of a base such as triethylamine.
- Attachment of the Piperidine Moiety : The final step involves the reaction with piperidine derivatives under acidic or basic conditions to yield the desired product.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing neurotransmitter systems or hormonal pathways.
Pharmacological Studies
Various studies have been conducted to evaluate the pharmacological properties of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Showed moderate inhibition of certain enzyme activities related to metabolic processes. |
| Binding studies | Indicated potential interactions with dopamine and serotonin receptors, suggesting possible effects on mood regulation. |
| Toxicity assessments | Preliminary results indicated low toxicity levels in cellular models, supporting further exploration in vivo. |
Comparative Analysis
When compared to similar compounds within the oxalamide class, this compound exhibits unique properties due to its specific combination of functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(2-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide | Hydroxyl group instead of piperidine | May exhibit different solubility and reactivity |
| N1-benzyl-N2-(3-(2,5-dimethylfuran-3-yl)propyl)oxalamide | Similar furan moiety but differs in alkyl chain length | Alters pharmacokinetics and bioavailability |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuropharmacology : Research on its effects on neurotransmitter systems suggests possible applications in treating anxiety or depression.
- Cancer Research : Preliminary studies indicate that it may possess anti-proliferative properties against certain cancer cell lines.
Comparison with Similar Compounds
Target Compound:
- Aromatic Group : 2-Chlorobenzyl (ortho-chloro substitution).
- Heterocyclic Core : Piperidin-4-yl linked to a 2,5-dimethylfuran-3-ylmethyl group.
- Linker : Oxalamide bridge.
Analogous Compounds ( and ):
Key Differences :
Aromatic Substitution : The target compound’s ortho-chlorobenzyl group contrasts with the para-chlorophenyl in analogs. Ortho substitution may sterically hinder binding but enhance lipophilicity .
Heterocyclic Core : The target uses a furan ring (2,5-dimethylfuran-3-yl), whereas analogs employ thiazole or pyridine rings. Thiazole-containing compounds (e.g., 8–15) show antiviral activity against HIV-1, suggesting furan derivatives may require optimization for similar efficacy .
Linker Flexibility : The oxalamide bridge in analogs is retained, but substituents on the piperidine/pyrrolidine core vary significantly, affecting stereochemistry and solubility (e.g., isomer mixtures in 9 and 10 reduce purity compared to single-isomer 11 ).
Pharmacological and Physicochemical Properties
Antiviral Activity:
- Analogs like 8 , 9 , and 15 exhibit HIV-1 inhibition (EC50 values in nM range), attributed to their thiazole and chlorophenyl groups interacting with the CD4-binding site .
- The target compound’s furan moiety may reduce binding efficiency compared to thiazole due to decreased hydrogen-bonding capacity.
Solubility and Stability:
- Hydroxyethyl groups in analogs (e.g., 8, 9) improve aqueous solubility but may increase metabolic susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
